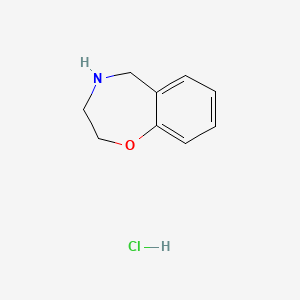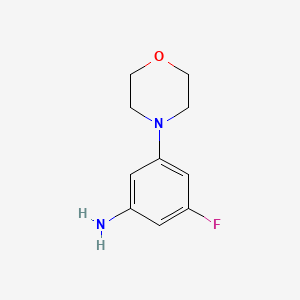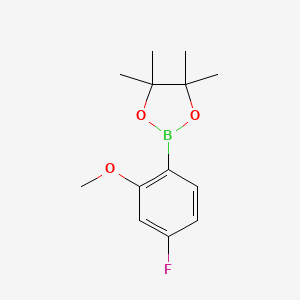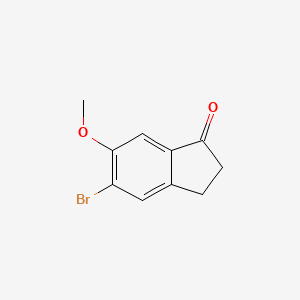
5-Bromo-6-methoxy-1-indanone
Vue d'ensemble
Description
5-Bromo-6-methoxy-1-indanone is a derivative of 1-indanone . It has the empirical formula C10H9BrO2 and a molecular weight of 241.08 . It is a solid substance .
Synthesis Analysis
The synthesis of 1-indanones, including 5-Bromo-6-methoxy-1-indanone, has been extensively studied . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . For instance, the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids, is commonly used .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-methoxy-1-indanone is characterized by the presence of a bromine atom and a methoxy group attached to a 1-indanone core .Chemical Reactions Analysis
One study reported the photochemical bromination of 5-methoxy-1-indanone with N-bromosuccinimide (NBS), which yielded 3-bromo-6-methoxyindene . This compound, upon thermolysis, gave a benzo[c]fluorenone derivative .Physical And Chemical Properties Analysis
5-Bromo-6-methoxy-1-indanone is a solid substance with a melting point of 150-155 °C .Applications De Recherche Scientifique
Energetic Characterization in Biomass Degradation
5-Bromo-6-methoxy-1-indanone derivatives have been studied for their energetic properties, particularly in the context of biomass degradation. A study by Silva, Lima, and Ribeiro da Silva (2018) involved the energetic characterization of indanone derivatives, including 6-methoxy-1-indanone and 5,6-dimethoxy-1-indanone, using calorimetric techniques and computational methods. This research provides insights into the combustion, sublimation, and formation enthalpies of these compounds, which are crucial for understanding their role in biomass degradation processes (Silva, Lima, & Ribeiro da Silva, 2018).
Scale-up of Reformatsky Reaction
In the field of synthetic organic chemistry, 5-Bromo-6-methoxy-1-indanone derivatives have been used in the scale-up of the Reformatsky reaction. Scherkenbeck and Siegel (2005) described a safe process for this reaction, scaling it up from the laboratory to the pilot plant level. This study demonstrates the industrial applicability of these derivatives in complex organic syntheses (Scherkenbeck & Siegel, 2005).
Applications in Alzheimer's Disease Research
A significant application of 6-methoxy indanone derivatives, closely related to 5-Bromo-6-methoxy-1-indanone, is in the field of Alzheimer's disease research. Nan et al. (2016) synthesized a series of these derivatives and evaluated them as potential probes for β-amyloid plaque imaging in Alzheimer's disease. Their findings suggest the potential of these derivatives in developing diagnostic tools for Alzheimer's disease (Nan et al., 2016).
Photobromination and Synthesis of Benzoindenone Derivatives
5-Bromo-6-methoxy-1-indanone and its derivatives have also been investigated for their potential in photobromination and the synthesis of new benzoindenone derivatives. Tutar et al. (2008) studied the photobromination of 5-methoxyindane and 5-methoxyindanone, demonstrating the synthesis of 1,2,3-tribromo-6-methoxyindene and related compounds. This research contributes to the development of new synthetic pathways in organic chemistry (Tutar et al., 2008).
Safety And Hazards
According to the safety data sheet, 5-Bromo-6-methoxy-1-indanone is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
Orientations Futures
Given the wide range of biological activities of 1-indanone derivatives, there are many potential future directions for research on 5-Bromo-6-methoxy-1-indanone . These could include further exploration of its antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases .
Propriétés
IUPAC Name |
5-bromo-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZFPWKIZTDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624240 | |
| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methoxy-1-indanone | |
CAS RN |
187872-11-3 | |
| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-6-METHOXY-1-INDANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

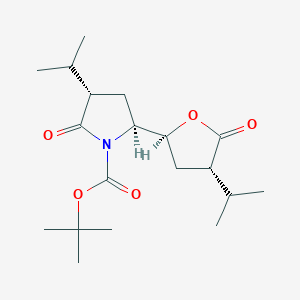
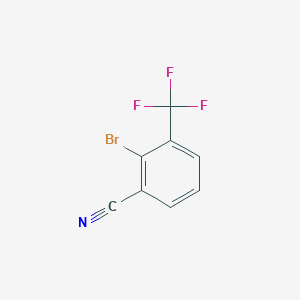
![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)
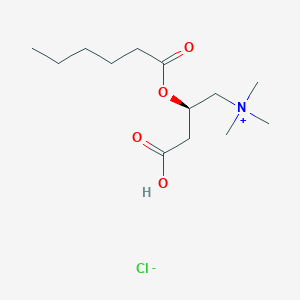



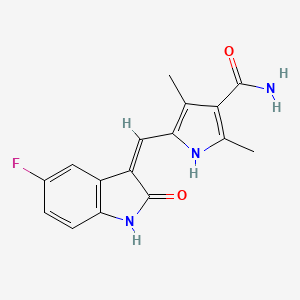
![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)


